molecular formula C3F6O3S B3357801 2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride CAS No. 754-41-6

2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride

Cat. No. B3357801
CAS RN: 754-41-6
M. Wt: 230.09 g/mol
InChI Key: GNXIPZJHEFTGNR-UHFFFAOYSA-N
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Description

“2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride” is a chemical compound with a molecular formula of C5F10O4S . It is used as a reactant in organic chemical manufacturing .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the molecular formula C5F10O4S . The exact structure is not provided in the search results.


Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not detailed in the search results. It is known to be used as a reactant in organic chemical manufacturing .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.835g/cm3, a boiling point of 258.7°C at 760 mmHg, and a flashing point of 110.3°C .

Mechanism of Action

The mechanism of action for “2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride” is not specified in the search results. It is used in chemical manufacturing, suggesting it participates in specific chemical reactions .

Safety and Hazards

Exposure to “2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride” potentially presents hazards for acute toxicity, skin corrosion, serious eye damage, skin sensitization, genetic toxicity, specific target organ toxicity, and carcinogenicity . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

2,3,3,3-tetrafluoro-2-fluorosulfonylpropanoyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3F6O3S/c4-1(10)2(5,3(6,7)8)13(9,11)12
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXIPZJHEFTGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(F)S(=O)(=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446486
Record name 2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

754-41-6
Record name 2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride
Reactant of Route 2
2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride
Reactant of Route 3
2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride
Reactant of Route 4
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2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride
Reactant of Route 5
2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride
Reactant of Route 6
2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride

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